molecular formula C6H7ClN2O B12909103 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde CAS No. 62260-62-2

5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde

Cat. No.: B12909103
CAS No.: 62260-62-2
M. Wt: 158.58 g/mol
InChI Key: VQLGAYODOSSLFC-UHFFFAOYSA-N
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Description

5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is a heterocyclic compound featuring an imidazole ring substituted with a chloro group at the 5-position, an ethyl group at the 1-position, and an aldehyde group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-chloro-1-ethylimidazole with a suitable aldehyde precursor under acidic or basic conditions to introduce the aldehyde group at the 4-position .

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of laboratory-scale synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: 5-Chloro-1-ethyl-1H-imidazole-4-carboxylic acid

    Reduction: 5-Chloro-1-ethyl-1H-imidazole-4-methanol

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used

Mechanism of Action

The mechanism of action of 5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1-ethyl-1H-imidazole-4-carbaldehyde is unique due to the specific combination of substituents on the imidazole ring, which can impart distinct chemical and biological properties. The presence of the chloro group can enhance its reactivity in substitution reactions, while the ethyl group can influence its solubility and overall molecular interactions .

Properties

CAS No.

62260-62-2

Molecular Formula

C6H7ClN2O

Molecular Weight

158.58 g/mol

IUPAC Name

5-chloro-1-ethylimidazole-4-carbaldehyde

InChI

InChI=1S/C6H7ClN2O/c1-2-9-4-8-5(3-10)6(9)7/h3-4H,2H2,1H3

InChI Key

VQLGAYODOSSLFC-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC(=C1Cl)C=O

Origin of Product

United States

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